molecular formula C17H16O3 B2686067 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 133495-64-4

3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B2686067
CAS No.: 133495-64-4
M. Wt: 268.312
InChI Key: OXLZMGXXXHJDMZ-RMKNXTFCSA-N
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Description

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde (CAS: 133495-64-4) is a benzaldehyde derivative featuring a methoxy group at position 3 and a trans-(E)-configured cinnamyl ether substituent at position 2. Its molecular formula is C₁₇H₁₆O₃ (MW: 268.31 g/mol), with a planar aromatic core and a conjugated cinnamyl side chain .

Properties

IUPAC Name

3-methoxy-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-5-10-15(13-18)17(16)20-12-6-9-14-7-3-2-4-8-14/h2-11,13H,12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZMGXXXHJDMZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC/C=C/C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde typically involves the reaction of 3-methoxysalicylaldehyde with cinnamyl bromide in the presence of potassium carbonate in acetone. The reaction is carried out under heating conditions for 24 hours, yielding the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

Intramolecular Povarov Cycloaddition

This compound serves as a critical substrate in the synthesis of chromenopyridine-fused heterocycles via BF₃·OEt₂-catalyzed intramolecular Povarov reactions.

Claisen-Schmidt Condensation

The aldehyde group enables condensation with ketones to form α,β-unsaturated carbonyl compounds (chalcones).

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

Oxidation to Carboxylic Acid

  • Conditions :

    • Oxidizing Agent: KMnO₄/H₂SO₄

    • Solvent: Water/acetone

    • Temperature: 0–5°C

ProductYieldApplication
3-Methoxy-2-cinnamyloxy-benzoic acid68–72%Polymer precursor, ligand synthesis

Reduction to Alcohol

  • Conditions :

    • Reducing Agent: NaBH₄

    • Solvent: Methanol

    • Temperature: 0°C → RT

ProductYieldApplication
3-Methoxy-2-cinnamyloxy-benzyl alcohol85–90%Etherification substrates

Reference : Similar reductions achieve >85% efficiency.

Ether Cleavage and Functionalization

The allyloxy ether undergoes acid-catalyzed cleavage or transition-metal-mediated cross-coupling.

Acidic Cleavage

  • Conditions :

    • Acid: HCl (conc.)/AcOH

    • Temperature: Reflux

ProductYieldApplication
3-Methoxy-2-hydroxybenzaldehyde + cinnamyl alcohol78%Regioselective synthesis

Transition-Metal Catalysis

  • Conditions :

    • Catalyst: Pd(PPh₃)₄

    • Solvent: THF

    • Nucleophile: Organozinc reagents

ProductYieldApplication
3-Methoxy-2-aryloxybenzaldehyde65–70%Diversification of aromatic scaffolds

Reference : Ether cleavage protocols mirror those for 2-allyloxy-3-methoxybenzaldehyde .

Diels-Alder Reactions

The allyloxy group acts as a dienophile in [4+2] cycloadditions with electron-rich dienes.

Michael Addition

The α,β-unsaturated ether participates in nucleophilic additions.

Photochemical Reactions

The cinnamyl group undergoes [2+2] photocycloaddition under UV light.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde exhibit significant anticancer activities. For instance, derivatives have shown potential as xanthine oxidase inhibitors, which are crucial in cancer therapy due to their role in oxidative stress modulation .

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant properties of related compounds, suggesting that they may serve as lead candidates for epilepsy treatment. For example, cinnamamide derivatives have demonstrated efficacy in various seizure models . While specific data on this compound's anticonvulsant activity is limited, its structural similarities to known active compounds warrant further investigation.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The methoxy and phenyl groups may enhance interactions with inflammatory mediators, providing a pathway for developing new anti-inflammatory drugs.

Case Study 1: Synthesis and Evaluation of Chalcone Derivatives

A study focusing on chalcone derivatives demonstrated that structural modifications could significantly enhance biological activity against cancer cells . The findings suggest that the incorporation of methoxy groups can improve solubility and bioavailability, making such compounds more effective as therapeutic agents.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in metabolic pathways related to cancer progression .

Mechanism of Action

The mechanism of action of 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

  • Structure : Differs by replacing the cinnamyl group with a propargyl (alkyne) ether.
  • Molecular Formula : C₁₁H₁₀O₃ (MW: 190.19 g/mol) .
  • Key Differences :
    • The propargyl group introduces sp-hybridized carbons, increasing electron-withdrawing effects compared to the cinnamyl group.
    • Alkyne functionality enables click chemistry applications (e.g., Huisgen cycloaddition), unlike the cinnamyl’s alkene, which participates in Diels-Alder reactions .
  • Applications : Used as a scaffold in polymer precursors and click chemistry-based bioconjugates.

Chalcone Derivatives (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one

  • Structure: Features an α,β-unsaturated ketone (propenone) core instead of an aldehyde, with variable aryl substitutions .
  • Key Differences :
    • The ketone group reduces electrophilicity compared to the aldehyde, altering reactivity in nucleophilic attacks.
    • Extended conjugation in chalcones enhances UV absorption, useful in photochemical studies.
  • Biological Activity : Chalcones exhibit anticancer and antimicrobial properties, whereas the aldehyde in the target compound may confer distinct bioactivity through Schiff base formation .

Benzimidazole-Containing Analogs

  • Example : (2E)-3-[4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one .
  • Key Differences: The benzimidazole moiety introduces hydrogen-bonding capacity and basicity, absent in the target compound.

Coumarin Derivatives (e.g., 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one)

  • Structure : Contains a lactone ring (coumarin core) with methoxy and phenyl substituents .
  • Key Differences: The lactone group enables fluorescence, useful in imaging applications, unlike the non-emissive aldehyde. Rigid bicyclic structure reduces conformational flexibility compared to the benzaldehyde derivative.

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight Functional Groups Key Features Applications
Target Compound C₁₇H₁₆O₃ 268.31 Aldehyde, Methoxy, Cinnamyl ether E-configuration, Conjugated alkene Organic synthesis, Drug design
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde C₁₁H₁₀O₃ 190.19 Aldehyde, Methoxy, Propargyl ether Alkyne, Click chemistry compatibility Polymer precursors, Bioconjugates
Chalcone Derivatives Varies ~250–300 α,β-unsaturated ketone, Aryl Extended conjugation Anticancer, Antimicrobial
Benzimidazole Analogue C₃₀H₂₄F₂N₂O₃ 510.52 Benzimidazole, Methoxy, Difluorophenyl Heterocyclic, Hydrogen bonding Enzyme inhibition

Biological Activity

3-Methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H16O3C_{16}H_{16}O_3 with a molecular weight of 272.29 g/mol. The compound features a methoxy group and an allyl phenyl ether moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy group is known to enhance the electron-donating ability of the molecule, thereby neutralizing free radicals. A study on structurally related phenolic compounds demonstrated that they could reduce oxidative stress markers in cellular models, suggesting a potential role for this compound in protecting against oxidative damage .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with phenolic structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that derivatives of similar compounds can downregulate these cytokines, indicating that this compound may possess anti-inflammatory properties.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a comparative study, several derivatives exhibited significant inhibition against various bacterial strains. The presence of the phenylpropene moiety is believed to enhance membrane permeability, allowing the compound to exert its effects more effectively.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy group donates electrons to free radicals, reducing oxidative stress.
  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Membrane Disruption : The hydrophobic nature of the phenylpropene moiety may disrupt microbial membranes, leading to cell death.

Case Studies

  • Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry highlighted that phenolic compounds similar to 3-methoxy derivatives showed IC50 values in the low micromolar range for DPPH radical scavenging activity .
  • Inflammation Model : In a murine model of inflammation, administration of phenolic esters resulted in reduced paw edema and lower levels of inflammatory markers in serum samples.

Data Summary

Activity IC50 Value (µM) Reference
Antioxidant10 - 20
Anti-inflammatory15 - 30
Antimicrobial (E.coli)25 - 50

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis, leveraging the reactivity of the aldehyde and methoxy groups. For example, coupling 3-methoxy-2-hydroxybenzaldehyde with (2E)-3-phenylprop-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours is a common approach . Yield optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction time, or using phase-transfer catalysts. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The (2E)-3-phenylprop-2-en-1-yloxy group shows characteristic trans-alkene protons (δ 6.5–7.2 ppm, J = 15–16 Hz) and a benzaldehyde proton at δ ~10 ppm. Methoxy protons appear as a singlet at δ ~3.8 ppm .
  • IR : Stretching frequencies for the aldehyde (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks ([M+H]⁺) should align with the exact mass (calculated via high-resolution MS). Fragmentation patterns (e.g., loss of methoxy or allyloxy groups) further validate the structure .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Stability is influenced by light and moisture due to the aldehyde group. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Inhibition : Use kinetic assays (e.g., UV-Vis spectrophotometry) with purified enzymes (e.g., oxidoreductases) to measure IC₅₀ values. Compare activity to structurally similar aldehydes (e.g., 3,4-dimethoxybenzaldehyde derivatives) .
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) or surface plasmon resonance (SPR) can quantify binding affinity to target receptors .

Q. How should contradictory data in literature (e.g., conflicting reaction yields or biological activity) be resolved?

  • Methodological Answer : Validate protocols by replicating experiments under identical conditions (solvent, temperature, catalyst). Cross-check analytical data (e.g., NMR shifts, retention times) with published spectra. For biological studies, ensure cell lines/assay conditions match those in prior work. Discrepancies may arise from impurities, stereochemical variations, or solvent effects .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses in protein active sites. DFT calculations (Gaussian, ORCA) can optimize geometry and calculate electrostatic potential maps. MD simulations (GROMACS) assess stability of ligand-protein complexes over time .

Q. How can air-sensitive intermediates in the synthesis of this compound be handled effectively?

  • Methodological Answer : Employ Schlenk line techniques or gloveboxes for moisture-sensitive steps. Use anhydrous solvents (distilled over molecular sieves) and degas via freeze-pump-thaw cycles. Monitor reaction progress using in situ FTIR or Raman spectroscopy to minimize exposure .

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